T-98475

Beschreibung

Eigenschaften

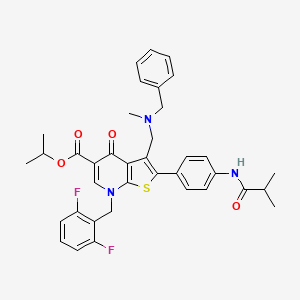

IUPAC Name |

propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H37F2N3O4S/c1-22(2)35(44)40-26-16-14-25(15-17-26)34-28(19-41(5)18-24-10-7-6-8-11-24)32-33(43)29(37(45)46-23(3)4)21-42(36(32)47-34)20-27-30(38)12-9-13-31(27)39/h6-17,21-23H,18-20H2,1-5H3,(H,40,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANJJVIMTOIWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=C(C3=C(S2)N(C=C(C3=O)C(=O)OC(C)C)CC4=C(C=CC=C4F)F)CN(C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H37F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432134 | |

| Record name | T 98475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192887-28-8 | |

| Record name | T-98475 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192887288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | T 98475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | T-98475 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1KLT23O3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

T-98475: A Deep Dive into the Mechanism of a Potent GnRH Receptor Antagonist

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of T-98475, a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of GnRH antagonists.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist of the GnRH receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1][2][3] By binding to the GnRH receptor in the anterior pituitary gland, this compound effectively blocks the binding of the endogenous GnRH decapeptide.[4][5][6] This blockade prevents the initiation of the downstream signaling cascade that is normally triggered by GnRH, leading to a rapid and dose-dependent suppression of the synthesis and release of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6]

The reduction in circulating LH and FSH levels, in turn, leads to a decrease in the production of gonadal steroids, such as testosterone in males and estrogen in females.[6] Unlike GnRH agonists, which initially cause a surge in gonadotropin levels before inducing receptor downregulation, antagonists like this compound provide immediate suppression of the hypothalamic-pituitary-gonadal axis without this initial flare effect.[5][7]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Species | Receptor/System | Value | Reference |

| IC50 | Human | GnRH Receptor | 0.2 nM | [1][2][3] |

| Monkey | GnRH Receptor | 4.0 nM | [1][3] | |

| Rat | GnRH Receptor | 60 nM | [1][3] | |

| IC50 | In Vitro LH Release | Rat Pituitary Cells | 100 nM | [1][3] |

Table 1: In Vitro Potency of this compound

| Study Type | Animal Model | Dose | Effect | Reference |

| In Vivo LH Suppression | Castrated Male Cynomolgus Monkeys | Oral | Reduction in plasma LH concentration | [1] |

Table 2: In Vivo Activity of this compound

Signaling Pathway of GnRH Receptor and Inhibition by this compound

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[4][8] Upon activation by GnRH, the following signaling cascade is initiated:

-

Gq/11 Activation: The activated Gq/11 protein stimulates Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).

-

Gonadotropin Release: The combined effects of increased intracellular calcium and PKC activation culminate in the synthesis and secretion of LH and FSH from the pituitary gonadotrophs.

This compound, by competitively blocking the GnRH binding site, prevents the initiation of this entire cascade, thereby inhibiting gonadotropin release.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used for the characterization of this compound, based on standard practices in the field.

In Vitro GnRH Receptor Binding Assay (Competitive)

Objective: To determine the in vitro potency (IC50) of this compound in competing with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human, monkey, or rat GnRH receptor (e.g., CHO cells).[1]

-

Radiolabeled GnRH analog (e.g., 125I-labeled triptorelin or a similar high-affinity agonist/antagonist).

-

This compound (test compound).

-

Unlabeled GnRH or a potent GnRH agonist/antagonist (for determining non-specific binding).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and bovine serum albumin).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Cells expressing the GnRH receptor are harvested, homogenized, and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of this compound.

-

For total binding wells, only buffer and radioligand are added.

-

For non-specific binding wells, a high concentration of an unlabeled GnRH analog is added along with the radioligand.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

In Vivo Luteinizing Hormone (LH) Suppression Study

Objective: To evaluate the in vivo efficacy of orally administered this compound in suppressing plasma LH levels.

Animal Model: Castrated male cynomolgus monkeys.[1] Castration results in elevated and stable baseline LH levels, making it easier to observe a suppressive effect.

Methodology:

-

Acclimatization and Baseline Sampling: Animals are acclimatized to the experimental conditions. Baseline blood samples are collected to determine pre-treatment LH levels.

-

Drug Administration: this compound is administered orally at various dose levels. A vehicle control group receives the formulation without the active compound.

-

Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

LH Measurement: Plasma LH concentrations are determined using a validated immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The change in plasma LH levels from baseline is calculated for each animal at each time point. The data are then analyzed to determine the dose-dependent effect of this compound on LH suppression.

Experimental and Drug Discovery Workflow

The development of a non-peptide GnRH antagonist like this compound typically follows a structured workflow from initial discovery to preclinical characterization.

References

- 1. Discovery of a novel, potent, and orally active nonpeptide antagonist of the human luteinizing hormone-releasing hormone (LHRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new class of potent nonpeptide luteinizing hormone-releasing hormone (LHRH) antagonists: design and synthesis of 2-phenylimidazo[1,2-a]pyrimidin-5-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

T-98475: A Technical Overview of its Antagonistic Action on the Gonadotropin-Releasing Hormone Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of T-98475, a potent and orally active non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. The document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor.[1] This receptor is a key component of the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction.[2] By binding to the GnRH receptor on pituitary gonadotroph cells, this compound blocks the binding of the endogenous GnRH decapeptide.[2] This inhibitory action prevents the downstream signaling cascade that leads to the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The subsequent reduction in circulating LH and FSH levels leads to a suppression of testosterone production in males and estrogen and progesterone production in females.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across different species.

| Parameter | Species | Value | Reference |

| IC₅₀ | Human GnRH Receptor | 0.2 nM | [2] |

| IC₅₀ | Monkey GnRH Receptor | 4.0 nM | [2] |

| IC₅₀ | Rat GnRH Receptor | 60 nM | [2] |

Table 1: In Vitro Inhibitory Potency of this compound

| Parameter | In Vitro System | Value | Reference |

| IC₅₀ for LH release | Monkey anterior pituitaries | 4 nM | [2] |

| IC₅₀ for LH release | Rat anterior pituitaries | 100 nM | [2] |

Table 2: Inhibition of LH Release by this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GnRH receptor signaling pathway and a typical experimental workflow for characterizing a GnRH antagonist like this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in Imada T, et al. J Med Chem. 2006;49(13):3809-25.[2] The following are generalized methodologies for key experiments.

Radioligand Binding Assay (for IC₅₀ Determination)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GnRH receptor.

1. Materials:

-

Receptor Source: Membranes from cells expressing the human, monkey, or rat GnRH receptor.

-

Radioligand: A high-affinity GnRH receptor agonist or antagonist labeled with a radioisotope (e.g., ¹²⁵I-labeled buserelin).

-

Test Compound: this compound.

-

Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.

-

Wash Buffer: Cold assay buffer.

-

Instrumentation: Scintillation counter, filter manifold.

2. Method:

-

Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

In Vitro Luteinizing Hormone (LH) Release Assay

This assay assesses the functional ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

1. Materials:

-

Cells: Primary cultures of anterior pituitary cells from monkeys or rats.

-

Stimulant: GnRH.

-

Test Compound: this compound.

-

Culture Medium and Buffers: Appropriate cell culture medium and balanced salt solutions.

-

LH Detection Kit: A commercially available ELISA or radioimmunoassay (RIA) kit for LH.

-

Instrumentation: Plate reader for ELISA or gamma counter for RIA.

2. Method:

-

Cell Plating: Plate the primary pituitary cells in multi-well plates and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of GnRH to the wells to stimulate LH release.

-

Incubation: Incubate for a period sufficient to allow for measurable LH secretion.

-

Sample Collection: Collect the cell culture supernatant.

-

LH Measurement: Quantify the concentration of LH in the supernatant using an appropriate immunoassay.

-

Data Analysis: Plot the percentage of LH release (relative to GnRH stimulation alone) against the concentration of this compound to determine the IC₅₀ for the inhibition of LH release.

In Vivo Pharmacodynamic Studies (LH Suppression)

These studies evaluate the efficacy of orally administered this compound in a relevant animal model.

1. Animal Model:

-

Castrated male cynomolgus monkeys are often used as they provide a model with elevated and stable baseline LH levels.

2. Method:

-

Baseline Sampling: Collect baseline blood samples to determine pre-dose LH concentrations.

-

Drug Administration: Administer this compound orally at various doses.

-

Serial Blood Sampling: Collect blood samples at multiple time points post-administration.

-

Plasma Separation: Process the blood samples to obtain plasma.

-

LH Measurement: Measure the concentration of LH in the plasma samples using a validated immunoassay.

-

Data Analysis: Plot the plasma LH concentration over time for each dose group to assess the extent and duration of LH suppression.

This in-depth technical guide provides a comprehensive overview of the GnRH receptor target of this compound, its mechanism of action, and the experimental methodologies used for its characterization. The provided data and diagrams serve as a valuable resource for researchers and professionals in the field of drug development.

References

In-Depth Technical Guide to T-98475: A Potent, Orally Active GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent and orally bioavailable non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. Its ability to competitively block the GnRH receptor on the anterior pituitary leads to a rapid and dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This, in turn, reduces the production of downstream sex steroids, making this compound and similar molecules valuable tools in reproductive medicine and for the treatment of hormone-dependent diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its characterization and relevant signaling pathways are also presented.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate[1]. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate[1] |

| SMILES | CC(C)OC(=O)C1=CN(CC2=C(F)C=CC=C2F)C2=C(C(CN(C)CC3=CC=CC=C3)=C(S2)C2=CC=C(NC(=O)C(C)C)C=C2)C1=O[2] |

| InChI Key | RANJJVIMTOIWIN-UHFFFAOYSA-N[2] |

| CAS Number | 199119-18-1[2] |

| Molecular Formula | C₃₇H₃₇F₂N₃O₄S[2] |

| Molecular Weight | 657.77 g/mol [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Purity | ≥98% (HPLC)[2] |

| Melting Point | Not reported |

| pKa | Not reported |

Pharmacological Properties

This compound is a highly potent and selective antagonist of the GnRH receptor, demonstrating significant biological activity both in vitro and in vivo.

Table 3: Pharmacological Activity of this compound

| Parameter | Species | Value |

| GnRH Receptor Binding IC₅₀ | Human | 0.2 nM |

| Monkey | 4.0 nM | |

| Rat | 60 nM | |

| In Vitro LH Release Inhibition IC₅₀ | Rat Pituitary Cells | 100 nM |

| In Vivo Activity | Castrated Male Cynomolgus Monkeys | Reduces plasma LH concentration |

Mechanism of Action

This compound exerts its pharmacological effect through competitive antagonism of the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of gonadotrope cells in the anterior pituitary gland. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and release of LH and FSH. This results in a rapid and reversible suppression of these gonadotropins.

Signaling Pathways

The binding of GnRH to its receptor primarily activates the Gαq/11 signaling pathway. This compound blocks this initiation step.

Experimental Protocols

The following are representative protocols for the characterization of this compound. Specific details for this compound are noted where publicly available; otherwise, general methodologies for GnRH receptor antagonists are provided.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. The synthesis is described in the Journal of Medicinal Chemistry, 1998, 41 (21), pp 4190–4197, which would need to be consulted for the specific reaction conditions, purification methods, and analytical characterization of intermediates and the final product.

In Vitro GnRH Receptor Binding Assay

This assay determines the binding affinity of this compound to the GnRH receptor through competitive displacement of a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the GnRH receptor.

Materials:

-

Cell membranes expressing the human, monkey, or rat GnRH receptor.

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Method:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled GnRH agonist, and the this compound dilutions.

-

To determine total binding, add assay buffer instead of this compound. For non-specific binding, add a high concentration of an unlabeled GnRH agonist.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and perform non-linear regression analysis of the competition data to determine the IC₅₀. The Kᵢ value can be calculated using the Cheng-Prusoff equation.

In Vitro LH Release Inhibition Assay

This functional assay measures the ability of this compound to inhibit GnRH-stimulated LH release from primary pituitary cells.

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting LH secretion.

Materials:

-

Primary cultures of rat anterior pituitary cells.

-

GnRH.

-

This compound.

-

Culture medium and buffers.

-

LH ELISA kit.

Method:

-

Isolate anterior pituitary glands from rats and prepare primary cell cultures.

-

Plate the cells and allow them to attach and recover.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of GnRH (e.g., 1 nM) for a specified time (e.g., 3 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of LH in the supernatant using a specific radioimmunoassay or ELISA.

-

Plot the LH concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vivo Assay for LH Suppression in Cynomolgus Monkeys

This in vivo experiment assesses the oral activity and duration of action of this compound in a relevant primate model.

Objective: To evaluate the effect of orally administered this compound on plasma LH concentrations.

Animals: Castrated male cynomolgus monkeys.

Method:

-

House the animals individually and acclimate them to the experimental procedures.

-

Administer a single oral dose of this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Collect blood samples from a peripheral vein at various time points before and after drug administration (e.g., -1, 0, 1, 2, 4, 6, 8, 12, 24 hours).

-

Separate the plasma and store it frozen until analysis.

-

Measure the plasma LH concentrations using a validated species-specific ELISA or radioimmunoassay.

-

Plot the mean plasma LH concentrations over time to evaluate the extent and duration of LH suppression.

Conclusion

This compound is a well-characterized, potent, and orally active non-peptide GnRH receptor antagonist. Its mechanism of action, involving the competitive blockade of the GnRH receptor and subsequent suppression of gonadotropin secretion, has been clearly established through in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound or in the broader field of GnRH receptor modulation. Further investigation into its detailed synthesis and specific physicochemical properties would be beneficial for a complete profile of this important research compound.

References

The Discovery and Development of T-98475: A Novel Non-Peptide GnRH Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent and orally active non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2][3][4] This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound, with a focus on its pharmacological properties and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated using diagrams.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, plays a pivotal role in the regulation of the reproductive system.[1] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal steroidogenesis.[1] Consequently, the GnRH receptor has emerged as a key therapeutic target for hormone-dependent diseases. This compound was developed as a small molecule, non-peptide antagonist to overcome the limitations of peptide-based GnRH analogues, offering the potential for oral administration.

Discovery and Lead Optimization

The discovery of this compound stemmed from a lead optimization program focused on thieno[2,3-b]pyridin-4-one derivatives. Through systematic structure-activity relationship (SAR) studies, researchers identified key structural motifs that conferred high binding affinity to the human GnRH receptor.

Mechanism of Action

This compound functions as a competitive antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR).[1] By binding to the receptor, it blocks the downstream signaling cascade initiated by endogenous GnRH. This blockade prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC) are thus prevented, leading to the suppression of LH and FSH synthesis and release.

Signaling Pathway of GnRH Receptor and Inhibition by this compound

Caption: GnRH receptor signaling and the inhibitory action of this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Species | IC50 (nM) |

| Human | 0.2[2][3] |

| Monkey | 4.0[2][3] |

| Rat | 60[2][3] |

Table 2: In Vitro Luteinizing Hormone (LH) Release Inhibition

| Assay | IC50 (nM) |

| LH Release Inhibition | 100[2][3] |

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Effect | Observation |

| Plasma LH Suppression | Time-dependent suppression after oral administration.[1] |

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines the determination of the binding affinity of this compound for the GnRH receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in competing with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

-

GnRH receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

Radiolabeled GnRH agonist (e.g., [125I]-Buserelin)

-

This compound (test compound)

-

Unlabeled GnRH agonist (for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA)

-

Wash Buffer (cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine the GnRH receptor membranes, radiolabeled GnRH agonist, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled GnRH agonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for GnRH Receptor Binding Assay

Caption: Workflow for the GnRH receptor competitive binding assay.

In Vitro Luteinizing Hormone (LH) Release Assay

This protocol measures the ability of this compound to inhibit GnRH-stimulated LH release from pituitary cells.

Objective: To determine the IC50 of this compound for the inhibition of GnRH-induced LH secretion.

Materials:

-

Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2)

-

Cell culture medium

-

GnRH agonist

-

This compound (test compound)

-

LH ELISA kit

-

Multi-well cell culture plates

-

Plate reader

Procedure:

-

Cell Plating: Seed pituitary cells in multi-well plates and culture until they form a confluent monolayer.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of a GnRH agonist to stimulate LH release. Include control wells with no GnRH stimulation (basal release) and wells with GnRH stimulation but no this compound (maximal release).

-

Incubation: Incubate for a specific duration to allow for LH secretion.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

LH Quantification: Measure the concentration of LH in the supernatants using a validated LH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Conclusion

This compound is a potent, orally active, non-peptide GnRH receptor antagonist that effectively inhibits the hypothalamic-pituitary-gonadal axis. Its discovery and development represent a significant advancement in the field of GnRH-targeted therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on similar therapeutic agents.

References

T-98475: A Technical Overview of a Novel Non-Peptide LHRH Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] Developed as a thieno[2,3-b]pyridin-4-one derivative, this compound represents a significant advancement in the development of orally bioavailable small molecule LHRH antagonists for potential therapeutic applications in hormone-dependent diseases.[2][3] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the foundational experimental methodologies used in its characterization.

Core Mechanism of Action: Competitive Antagonism

This compound functions as a competitive antagonist at the LHRH receptor, which is a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. By binding to the receptor, this compound blocks the binding of the endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and reversible blockade of the hypothalamic-pituitary-gonadal (HPG) axis, without the initial surge in hormone levels seen with LHRH agonists, is a key characteristic of LHRH antagonists.

Signaling Pathway

The LHRH receptor primarily couples to the Gq/11 class of G-proteins. Upon activation by LHRH, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in the synthesis and secretion of LH and FSH. This compound prevents the initiation of this cascade by blocking the initial binding of LHRH.

References

- 1. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety at the 6-position: a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

In-Depth Technical Guide: T-98475, a Species-Specific GnRH Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the species-specific activity and IC50 values of T-98475, a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. This document details the quantitative data, experimental methodologies, and relevant signaling pathways to support further research and development.

Quantitative Data: Species-Specific Activity and IC50 Values

This compound exhibits significant species-specific differences in its binding affinity to the GnRH receptor. The half-maximal inhibitory concentration (IC50) values, a measure of the antagonist's potency, have been determined across various species and experimental conditions.

| Species/System | Assay Type | IC50 Value (nM) | Reference |

| Human | GnRH Receptor Binding | 0.2 | [1][2][3][4] |

| Monkey | GnRH Receptor Binding | 4.0 | [1][3][4] |

| Rat | GnRH Receptor Binding | 60 | [1][3][4] |

| In Vitro | Luteinizing Hormone (LH) Release Inhibition | 100 | [1][3] |

Experimental Protocols

The following sections outline the detailed methodologies employed in the characterization of this compound.

GnRH Receptor Binding Assay

This protocol describes the method for determining the in vitro binding affinity of this compound to GnRH receptors expressed in Chinese Hamster Ovary (CHO) cells.

Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the GnRH receptor, thereby determining its binding affinity (IC50).

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO cells stably expressing the recombinant human, monkey, or rat GnRH receptor are cultured under standard conditions.

-

Cell membranes are harvested by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled GnRH agonist, such as [125I]leuprorelin, is incubated with the prepared cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the GnRH receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled GnRH agonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

-

Experimental Workflow for GnRH Receptor Binding Assay

Caption: Workflow for determining the GnRH receptor binding affinity of this compound.

In Vitro Luteinizing Hormone (LH) Release Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on GnRH-stimulated LH release from primary cultures of cynomolgus monkey pituitary cells.

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit LH secretion from pituitary cells.

Methodology:

-

Primary Pituitary Cell Culture:

-

Anterior pituitary glands are collected from cynomolgus monkeys.

-

The tissue is enzymatically dispersed to obtain a single-cell suspension.

-

The cells are plated in culture wells and maintained in a suitable culture medium for a period to allow for recovery and attachment.

-

-

LH Release Inhibition Assay:

-

The cultured pituitary cells are pre-incubated with various concentrations of this compound.

-

The cells are then stimulated with a fixed concentration of GnRH to induce LH release.

-

Control wells receive either vehicle or GnRH alone.

-

The cell culture supernatant is collected after a defined incubation period.

-

-

LH Quantification:

-

The concentration of LH in the culture supernatant is measured using a specific and sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the GnRH-stimulated LH release.

-

In Vivo Luteinizing Hormone (LH) Suppression in Castrated Male Cynomolgus Monkeys

This protocol describes the in vivo evaluation of this compound's ability to suppress plasma LH levels in a primate model.

Objective: To assess the oral bioavailability and in vivo efficacy of this compound as a GnRH receptor antagonist.

Methodology:

-

Animal Model:

-

Adult male cynomolgus monkeys are surgically castrated to induce a state of chronically elevated LH levels due to the absence of negative feedback from testicular androgens.

-

Animals are allowed to recover fully before the commencement of the study.

-

-

Drug Administration:

-

This compound is formulated for oral administration.

-

A single oral dose of this compound (e.g., 60 mg/kg) is administered to the castrated monkeys, typically via oral gavage.

-

-

Blood Sampling and LH Measurement:

-

Blood samples are collected at various time points before and after the administration of this compound.

-

Plasma is separated from the blood samples by centrifugation.

-

Plasma LH concentrations are determined using a validated radioimmunoassay (RIA) or other sensitive immunoassay.

-

-

Data Analysis:

-

The change in plasma LH levels from baseline is calculated for each time point.

-

The data is used to evaluate the extent and duration of LH suppression following oral administration of this compound.

-

Signaling Pathways

This compound exerts its pharmacological effect by antagonizing the GnRH receptor, a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary gland. The binding of GnRH to its receptor normally triggers a cascade of intracellular signaling events leading to the synthesis and secretion of LH and follicle-stimulating hormone (FSH).

GnRH Receptor Signaling Pathway

Caption: this compound competitively inhibits the GnRH receptor, blocking downstream signaling.

By binding to the GnRH receptor, this compound competitively inhibits the binding of endogenous GnRH. This blockade prevents the activation of the Gq/11 protein, thereby inhibiting the subsequent activation of phospholipase C (PLC). The inhibition of PLC prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects, including the mobilization of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), are suppressed. This ultimately leads to the inhibition of both the synthesis and the secretion of LH and FSH.

References

- 1. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T 98475 (PD016926, RANJJVIMTOIWIN-UHFFFAOYSA-N) [probes-drugs.org]

- 3. Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Function of T-98475 in Reproductive Endocrinology

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] As a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, the GnRH receptor is a critical target for therapeutic intervention in a variety of hormone-dependent diseases. This compound, a thieno[2,3-b]pyridine-4-one analogue, represents a significant advancement in the development of small molecule GnRH antagonists, offering the potential for oral administration and rapid, reversible suppression of gonadotropins and sex steroids. This guide provides a comprehensive overview of the core function of this compound in reproductive endocrinology, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action: Competitive Antagonism at the GnRH Receptor

The primary mechanism of action of this compound is competitive antagonism of the GnRH receptor located on the anterior pituitary gonadotrophs. By binding to the receptor, this compound prevents the endogenous GnRH from initiating the downstream signaling cascade that leads to the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This blockade results in a rapid and dose-dependent reduction in circulating gonadotropin levels, thereby suppressing gonadal steroidogenesis. Unlike GnRH agonists, which cause an initial stimulatory flare before downregulating the receptors, antagonists like this compound provide immediate inhibition of the HPG axis.

Quantitative Data

The following tables summarize the key quantitative data characterizing the in vitro and in vivo activity of this compound.

Table 1: In Vitro GnRH Receptor Binding Affinity of this compound

| Species | IC₅₀ (nM) |

| Human | 0.2 |

| Monkey | 4.0 |

| Rat | 60 |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the GnRH receptor.[2]

Table 2: In Vitro Inhibition of LH Release by this compound

| Assay | IC₅₀ (nM) |

| LH Release from Pituitary Cells | 100 |

This value represents the concentration of this compound required to inhibit 50% of GnRH-stimulated LH release from cultured pituitary cells.[2]

Table 3: In Vivo Efficacy of this compound in Cynomolgus Monkeys

| Animal Model | Administration Route | Effect |

| Castrated Male Cynomolgus Monkeys | Oral | Time-dependent suppression of plasma LH concentration |

Specific quantitative data on dosage, time-course, and percentage of LH suppression from the primary study were not publicly available in the searched literature.

Experimental Protocols

GnRH Receptor Binding Assay (Competitive Radioligand Displacement)

Objective: To determine the in vitro binding affinity (IC₅₀) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation:

-

Cell lines expressing the GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRH receptor) are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin), and varying concentrations of the unlabeled test compound (this compound).

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH agonist) are included.

-

-

Incubation:

-

The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (e-g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

The percentage of specific binding at each concentration of this compound is calculated.

-

The IC₅₀ value is determined by non-linear regression analysis of the competition curve (percent specific binding vs. log[this compound]).

-

In Vitro LH Release Assay

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.

Methodology:

-

Pituitary Cell Culture:

-

Primary pituitary cells are isolated from rats or other suitable animal models and cultured in appropriate media.

-

Alternatively, an immortalized gonadotrope cell line (e.g., LβT2 cells) can be used.

-

-

Experimental Treatment:

-

The cultured cells are pre-incubated with varying concentrations of this compound for a defined period.

-

Following pre-incubation, the cells are stimulated with a fixed concentration of GnRH to induce LH release.

-

Control groups include cells treated with vehicle only, GnRH only, and this compound only.

-

-

Sample Collection and Analysis:

-

The cell culture supernatant is collected after the stimulation period.

-

The concentration of LH in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The amount of LH released in each treatment group is quantified.

-

The inhibitory effect of this compound is expressed as a percentage of the GnRH-stimulated LH release.

-

The IC₅₀ value for the inhibition of LH release is determined by plotting the percentage of inhibition against the log concentration of this compound.

-

In Vivo Suppression of Plasma LH in Cynomolgus Monkeys

Objective: To evaluate the oral bioavailability and in vivo efficacy of this compound in a primate model.

Methodology:

-

Animal Model:

-

Castrated male cynomolgus monkeys are often used for this type of study to eliminate the confounding effects of endogenous gonadal steroids on LH secretion.

-

-

Drug Administration:

-

This compound is administered orally at a specified dose. A vehicle control group is also included.

-

-

Blood Sampling:

-

Blood samples are collected at multiple time points before and after drug administration (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

-

-

Hormone Analysis:

-

Plasma is separated from the blood samples.

-

Plasma LH concentrations are measured using a validated immunoassay specific for primate LH.

-

-

Data Analysis:

-

The time course of plasma LH concentrations is plotted for both the this compound treated and control groups.

-

Pharmacodynamic parameters, such as the maximum suppression of LH and the duration of the effect, are determined.

-

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical GnRH receptor signaling pathway and the inhibitory effect of this compound.

Caption: GnRH receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

The following diagram outlines the typical workflow for the in vitro characterization of a GnRH receptor antagonist like this compound.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent, orally active, non-peptide GnRH receptor antagonist with a clear mechanism of action. Its ability to competitively block the GnRH receptor translates to effective in vitro inhibition of LH release and in vivo suppression of plasma LH levels in a primate model. The data and protocols presented in this guide provide a foundational understanding of the function of this compound in reproductive endocrinology, highlighting its potential as a therapeutic agent for hormone-dependent conditions. Further research to fully elucidate its in vivo pharmacodynamic profile will be crucial for its clinical development.

References

T-98475: A Novel Gonadotropin-Releasing Hormone (GnRH) Antagonist for the Suppression of Gonadotropin Release

Disclaimer: Information regarding the specific compound "T-98475" is not publicly available. This document provides a representative technical guide on the role of a well-characterized gonadotropin-releasing hormone (GnRH) antagonist, Degarelix, in suppressing gonadotropin release, as an illustrative example. The data and methodologies presented are based on published literature for Degarelix and serve as a framework for understanding the potential characteristics and evaluation of a compound like this compound.

Introduction

Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive endocrine system. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. The suppression of gonadotropin release is a key therapeutic strategy in various hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids.

GnRH antagonists, such as Degarelix, represent a class of drugs that competitively bind to and block the GnRH receptors in the pituitary gland. This action leads to a rapid and profound decrease in LH and FSH levels, thereby suppressing the production of testosterone in men and estrogen in women. This guide details the mechanism of action, experimental evaluation, and key data related to the gonadotropin-suppressing effects of GnRH antagonists, using Degarelix as a model.

Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Degarelix directly and competitively binds to the GnRH receptors on the gonadotroph cells of the anterior pituitary gland. Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, GnRH antagonists induce an immediate blockade of the receptor. This prevents endogenous GnRH from binding and stimulating the synthesis and release of gonadotropins. The subsequent reduction in circulating LH and FSH leads to a rapid suppression of gonadal steroidogenesis.

Figure 1: Simplified signaling pathway of GnRH receptor activation and its blockade by a GnRH antagonist.

Quantitative Data on Gonadotropin Suppression

The efficacy of a GnRH antagonist is primarily determined by its ability to suppress LH, FSH, and subsequently, gonadal steroids. The following tables summarize the typical suppression data for Degarelix in male subjects.

Table 1: Serum Luteinizing Hormone (LH) Levels Following Degarelix Administration

| Time Point | Mean LH (IU/L) | Percent Suppression from Baseline |

| Baseline | 5.8 | 0% |

| 24 Hours | 0.5 | 91.4% |

| 3 Days | 0.05 | 99.1% |

| 14 Days | 0.04 | 99.3% |

| 28 Days | 0.04 | 99.3% |

Table 2: Serum Follicle-Stimulating Hormone (FSH) Levels Following Degarelix Administration

| Time Point | Mean FSH (IU/L) | Percent Suppression from Baseline |

| Baseline | 4.2 | 0% |

| 24 Hours | 1.5 | 64.3% |

| 3 Days | 1.1 | 73.8% |

| 14 Days | 1.0 | 76.2% |

| 28 Days | 1.0 | 76.2% |

Table 3: Serum Testosterone Levels Following Degarelix Administration

| Time Point | Mean Testosterone (ng/dL) | Percent Suppression from Baseline |

| Baseline | 410 | 0% |

| 3 Days | 25 | 93.9% |

| 14 Days | 15 | 96.3% |

| 28 Days | 15 | 96.3% |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the gonadotropin-suppressing effects of a GnRH antagonist.

In Vitro GnRH Receptor Binding Assay

Objective: To determine the binding affinity of the test compound (e.g., this compound) to the GnRH receptor.

Methodology:

-

Cell Culture: A stable cell line expressing the human GnRH receptor (e.g., CHO-K1 cells) is cultured under standard conditions.

-

Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane-rich fraction.

-

Binding Assay:

-

A radiolabeled GnRH analog (e.g., [¹²⁵I]-Histidyl-D-Tryptophyl-Seryl-Tyrosyl-D-Tryptophyl-Leucyl-Arginyl-Prolyl-Glycinamide) is used as the ligand.

-

Increasing concentrations of the unlabeled test compound are incubated with the cell membranes and the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GnRH.

-

-

Detection: The amount of bound radioligand is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is used to determine the binding affinity (Ki).

In Vivo Gonadotropin Suppression Study in a Non-Human Primate Model

Objective: To evaluate the in vivo efficacy of the test compound in suppressing LH, FSH, and testosterone levels.

Methodology:

-

Animal Model: Adult male cynomolgus monkeys are used as a suitable non-human primate model.

-

Acclimatization and Baseline Sampling: Animals are acclimatized, and baseline blood samples are collected to determine initial hormone levels.

-

Compound Administration: The test compound is administered via a clinically relevant route (e.g., subcutaneous injection).

-

Serial Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 0, 1, 3, 6, 12, 24 hours, and then daily for a specified period).

-

Hormone Analysis: Serum concentrations of LH, FSH, and testosterone are measured using validated immunoassays (e.g., ELISA or chemiluminescent immunoassay).

-

Data Analysis: The time course of hormone suppression and the duration of action of the compound are determined.

Figure 2: A typical experimental workflow for the development of a GnRH antagonist.

Conclusion

GnRH antagonists like Degarelix provide a rapid and effective means of suppressing gonadotropin release, leading to profound reductions in gonadal steroid levels. The development and characterization of novel GnRH antagonists, such as the hypothetical this compound, would follow a rigorous pathway of in vitro and in vivo testing to establish their potency, efficacy, and safety profile. The methodologies and data presented in this guide serve as a foundational framework for the research and development of this important class of therapeutic agents.

Preliminary In-Vitro Characterization of T-98475: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-98475 is a potent, orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document provides a comprehensive overview of the preliminary in-vitro studies conducted to characterize the pharmacological profile of this compound. The data presented herein summarizes its binding affinity for the GnRH receptor across different species and its functional ability to inhibit Luteinizing Hormone (LH) release. Detailed experimental protocols for key in-vitro assays are provided to facilitate the replication and further investigation of this compound. Furthermore, the established signaling pathway of GnRH receptor antagonists is illustrated to provide a mechanistic context for the action of this compound.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis. It is synthesized and secreted from the hypothalamus and acts on the GnRH receptors in the anterior pituitary to stimulate the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). These gonadotropins, in turn, regulate gonadal function. The development of GnRH receptor antagonists represents a significant therapeutic strategy for various hormone-dependent diseases, including endometriosis, uterine fibroids, and prostate cancer. Unlike GnRH agonists, which cause an initial surge in gonadotropin release, antagonists competitively block the GnRH receptor, leading to a rapid and reversible suppression of gonadotropin secretion.

This compound is a thieno[2,3-b]pyridine-4-one derivative identified as a potent and orally bioavailable non-peptide GnRH receptor antagonist.[1] This guide details the foundational in-vitro studies that have established its preliminary pharmacological profile.

Quantitative Data Summary

The in-vitro potency of this compound was evaluated through competitive binding assays and functional assays measuring the inhibition of LH release. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: GnRH Receptor Binding Affinity of this compound

| Species | Receptor Type | IC50 (nM) |

| Human | GnRH Receptor | 0.2[1] |

| Monkey | GnRH Receptor | 4.0 |

| Rat | GnRH Receptor | 60 |

Table 2: Functional Antagonism of LH Release by this compound

| Assay | Cell Type | IC50 (nM) |

| In-vitro LH Release | Pituitary Cells | 100 |

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize this compound.

GnRH Receptor Binding Affinity Assay (Competitive Radioligand Binding)

Objective: To determine the in-vitro binding affinity of this compound for the human, monkey, and rat GnRH receptors.

Materials:

-

Cell membranes prepared from a stable cell line expressing the recombinant human, monkey, or rat GnRH receptor (e.g., CHO-K1 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) GnRH peptide agonist or antagonist.

-

This compound (test compound).

-

Unlabeled GnRH peptide (for determining non-specific binding).

-

Assay Buffer: e.g., 25 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT, pH 7.4.[2]

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target GnRH receptor and harvest them. Homogenize the cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Unlabeled GnRH peptide (at a high concentration, e.g., 1 µM), radioligand, and cell membranes.

-

Competition: Serial dilutions of this compound, radioligand, and cell membranes.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

In-Vitro LH Release Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit GnRH-stimulated LH release from pituitary cells.

Materials:

-

Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2).

-

Cell culture medium (e.g., DMEM with appropriate supplements).

-

GnRH agonist.

-

This compound (test compound).

-

LH ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Seed the pituitary cells in a 96-well plate and allow them to adhere and grow for a specified period.

-

Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate them with varying concentrations of this compound for a defined duration (e.g., 30 minutes).

-

Stimulation: Add a fixed concentration of a GnRH agonist to the wells (except for the basal control wells) to stimulate LH release.

-

Incubation: Incubate the plate for a specific time (e.g., 3 hours) to allow for LH secretion.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

LH Quantification: Measure the concentration of LH in the collected supernatants using a commercially available LH ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of GnRH-stimulated LH release for each concentration of this compound. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of GnRH Receptor Antagonism

The following diagram illustrates the established signaling pathway initiated by GnRH and the mechanism of inhibition by a GnRH receptor antagonist like this compound.

Caption: GnRH signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In-Vitro Characterization

The logical flow of the in-vitro characterization of a GnRH receptor antagonist is depicted in the following workflow diagram.

References

Methodological & Application

T-98475 experimental protocol for cell culture

Application Notes & Protocols: T-98475

Compound: this compound Mechanism of Action: Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist Target Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule competitive antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR). The GnRH receptor, a G-protein coupled receptor (GPCR), plays a pivotal role in the hypothalamic-pituitary-gonadal axis.[1][2] Upon binding of GnRH, the GnRHR primarily couples to Gαq/11 proteins, activating phospholipase C (PLC) and subsequently initiating a signaling cascade involving inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] This leads to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5][6] By competitively blocking the GnRH receptor, this compound effectively inhibits this downstream signaling, leading to a rapid reduction in gonadotropin levels.[4] These application notes provide detailed protocols for the in vitro characterization of this compound in cell culture.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of this compound in LβT2 pituitary gonadotrope cells.

| Parameter | This compound Value | Experimental Conditions |

| GnRHR Binding Affinity (IC50) | 1.2 nM | Competitive radioligand binding assay using LβT2 cell membranes. |

| Inhibition of GnRH-induced LHβ expression (IC50) | 5.8 nM | LβT2 cells stimulated with 10 nM GnRH for 24 hours. LHβ mRNA levels quantified by qRT-PCR. |

| Cell Viability (CC50) | > 10 µM | LβT2 cells incubated with this compound for 48 hours. Viability assessed by Trypan Blue exclusion assay. |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the GnRH signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment by Trypan Blue Exclusion

This protocol determines the cytotoxicity of this compound on a selected cell line (e.g., LβT2).

Materials:

-

LβT2 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

0.4% Trypan Blue solution[7]

-

Hemocytometer[8]

-

Microscope

Procedure:

-

Cell Plating: Seed LβT2 cells in a 24-well plate at a density of 5 x 10⁴ cells/well in complete growth medium and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Cell Harvesting:

-

Aspirate the medium from each well.

-

Wash the cells once with 500 µL of PBS.

-

Add 100 µL of a dissociation reagent (e.g., Trypsin-EDTA) and incubate for 3-5 minutes until cells detach.

-

Neutralize the trypsin with 400 µL of complete growth medium.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Staining:

-

Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).[7]

-

Incubate for 1-2 minutes at room temperature.

-

-

Cell Counting:

-

Clean the hemocytometer and coverslip with 70% ethanol.[8]

-

Load 10 µL of the stained cell suspension into the hemocytometer chamber.

-

Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

-

-

Calculation:

-

Cell Concentration (cells/mL) = (Average cell count per large square) x Dilution factor (2 for Trypan Blue) x 10⁴.

-

Percent Viability (%) = (Number of viable cells / Total number of cells) x 100.[7]

-

Plot the percent viability against the log concentration of this compound to determine the CC50 value.

-

Protocol 2: Inhibition of GnRH-Induced LHβ Gene Expression by qRT-PCR

This protocol quantifies the ability of this compound to inhibit GnRH-stimulated expression of the Luteinizing Hormone beta-subunit (Lhb) gene.

Materials:

-

LβT2 cells

-

Serum-free cell culture medium

-

This compound stock solution (in DMSO)

-

GnRH peptide stock solution (in sterile water)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for Lhb and a reference gene (e.g., Gapdh)

Experimental Workflow Diagram:

Procedure:

-

Cell Plating & Starvation: Seed LβT2 cells in a 24-well plate as described in Protocol 1. After 24 hours, replace the complete medium with serum-free medium and incubate for an additional 4 hours.

-

Pre-treatment: Add varying concentrations of this compound or vehicle control (DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.

-

Stimulation: Add GnRH to a final concentration of 10 nM to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

RNA Extraction: Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qRT-PCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for Lhb or the reference gene, and the synthesized cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for Lhb and the reference gene for each sample.

-

Calculate the relative expression of Lhb using the ΔΔCt method.

-

Normalize the GnRH-stimulated expression to 100% and calculate the percentage inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: map04912 [genome.jp]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - FR [thermofisher.com]

- 8. stemcell.com [stemcell.com]

Application Notes and Protocols for In-vivo Administration of T-98475 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-98475 is a potent, orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[1] It functions by competitively blocking the GnRH receptor in the anterior pituitary, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a subsequent reduction in the production of gonadal steroids, such as testosterone and estrogen. Due to its mechanism of action, this compound holds therapeutic potential for hormone-dependent conditions.

These application notes provide a summary of the available preclinical information on this compound and detailed protocols for its in-vivo administration in animal models. Due to the limited publicly available in-vivo data for this compound, this document also includes representative data and protocols for a similar orally active, non-peptide GnRH antagonist, Relugolix, to serve as a practical guide for researchers.

Mechanism of Action: GnRH Receptor Antagonism

This compound exerts its pharmacological effect by competitively binding to GnRH receptors on pituitary gonadotroph cells. This binding prevents the endogenous GnRH from activating the receptor, which in turn blocks the downstream signaling cascade that leads to the synthesis and secretion of LH and FSH. The primary signaling pathway inhibited is the Gαq/11-PLC-IP3/DAG pathway.

In-vivo Pharmacodynamic Effects of this compound

Preclinical studies have demonstrated that this compound effectively suppresses the hypothalamic-pituitary-gonadal (HPG) axis in-vivo. Specifically, oral administration of this compound has been shown to reduce plasma LH concentrations in castrated male cynomolgus monkeys in a time-dependent manner.[1] This confirms the in-vivo activity and oral bioavailability of the compound in a relevant non-human primate model.

Quantitative Data Summary